2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide
Description
The compound “2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide” is a pyrido[3,2-d]pyrimidine derivative featuring a 3,4-dimethoxyphenethyl group at position 3 and an N-(3-methoxyphenyl)acetamide moiety at position 1. The 3,4-dimethoxy and 3-methoxy substituents may enhance solubility and target binding through hydrogen bonding or π-π stacking interactions .
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-34-19-7-4-6-18(15-19)28-23(31)16-30-20-8-5-12-27-24(20)25(32)29(26(30)33)13-11-17-9-10-21(35-2)22(14-17)36-3/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXWXMXXBKJBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide is a member of the pyridopyrimidine family, known for its diverse biological activities. This article explores its biological activity based on recent research findings, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H32N4O5
- Molecular Weight : 480.6 g/mol
- IUPAC Name : 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide
- Canonical SMILES : CC1=CC=C(C=C1)NC(=O)CN2C3CCCNC3C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably:
- Dihydrofolate Reductase (DHFR) : The compound exhibits inhibition of DHFR, crucial for nucleotide synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in cancerous tissues .
- Kinase Inhibition : It has been reported to inhibit various kinases involved in signaling pathways related to cancer progression and inflammation. For instance, it affects mitogen-activated protein kinases (MAPK), which play a significant role in cellular responses to growth signals .
Anticancer Activity
Research indicates that derivatives of pyridopyrimidine compounds have shown promising anticancer properties. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death pathways .
Antiviral Properties
Recent studies have highlighted the antiviral potential of similar heterocyclic compounds. Although specific data on this compound's antiviral activity is limited, it is hypothesized that its structural similarity to other effective antiviral agents could confer similar properties against viral infections .
Case Studies and Research Findings
- In Vivo Studies : In a study involving animal models treated with related pyridopyrimidine compounds, significant tumor reduction was observed alongside a decrease in DHFR activity. The results indicated a dose-dependent relationship between the compound concentration and tumor suppression .
- Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally. Its bioavailability suggests potential for clinical applications in treating malignancies or other diseases influenced by DHFR activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Compound IV-43: N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide
- Molecular Formula : C₂₂H₂₉N₃O₄
- Molecular Weight : 399.216 g/mol
- Key Features :
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Molecular Formula : C₂₂H₁₉N₃O₃S₂
- Molecular Weight : 437.53 g/mol
- Key Features: Substitutes the pyrido-pyrimidine core with a thieno[3,2-d]pyrimidine system. Includes a thioether linkage and benzyl group at position 3. Predicted pKa: 12.77 ± 0.70, indicating moderate basicity .
- Comparison: The thieno-pyrimidine core may alter electronic properties and bioavailability compared to the pyrido-pyrimidine system in the target molecule.
Compounds with Pyrimidine-Based Pharmacophores
N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
- Molecular Formula : C₃₄H₃₁F₃N₅O₄
- Key Features :
- Pyrido[2,3-d]pyrimidine core with ethoxyphenyl and trifluoromethoxy substituents.
- Chiral center at the 1R position and a pyridin-3-ylmethyl group.
- Comparison : The trifluoromethoxy group enhances lipophilicity and metabolic stability, whereas the target compound’s methoxy groups prioritize solubility .
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f)
- Key Features: Imidazo[1,2-a]pyrimidine core with morpholino and acrylamide substituents. Designed for kinase inhibition (e.g., EGFR).
- Comparison : The acrylamide group in 3f enables covalent binding to kinase targets, a feature absent in the target compound .
Key Research Findings and Implications
Structural Flexibility vs.
Substituent Effects : Methoxy groups enhance solubility, while trifluoromethoxy or thioether linkages increase lipophilicity and stability .
Synthetic Accessibility : Multicomponent reactions (as in IV-43) offer high yields and efficiency compared to stepwise syntheses for pyrido-pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
